Methyl 5-aminopent-2-ynoate hydrochloride
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Overview
Description
Methyl 5-aminopent-2-ynoate hydrochloride is a chemical compound primarily used as a reagent and intermediate in organic synthesis. It is often employed in the synthesis of other organic compounds containing amino, carboxyl, or alkyne groups .
Preparation Methods
Methyl 5-aminopent-2-ynoate hydrochloride is typically synthesized by reacting 5-aminopent-2-ynoic acid ester with hydrochloric acid . The reaction conditions generally involve the use of an appropriate solvent and controlled temperature to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
Methyl 5-aminopent-2-ynoate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form saturated amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 5-aminopent-2-ynoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which methyl 5-aminopent-2-ynoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations .
Comparison with Similar Compounds
Methyl 5-aminopent-2-ynoate hydrochloride can be compared with other similar compounds such as:
Methyl 5-aminopent-2-ynoate: The non-hydrochloride form of the compound.
5-aminopent-2-ynoic acid: The acid form of the compound.
Methyl 5-aminopent-2-ynoate sulfate: A sulfate derivative of the compound.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable hydrochloride salts, which can be advantageous in certain synthetic applications .
Properties
Molecular Formula |
C6H10ClNO2 |
---|---|
Molecular Weight |
163.60 g/mol |
IUPAC Name |
methyl 5-aminopent-2-ynoate;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c1-9-6(8)4-2-3-5-7;/h3,5,7H2,1H3;1H |
InChI Key |
YNBDHUMPYDGMDK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CCCN.Cl |
Origin of Product |
United States |
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